molecular formula C7H10N2O3 B13007782 2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate

2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate

Katalognummer: B13007782
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: WUKDNROZNQZGTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate is a heterocyclic compound that features a pyridine ring with an imino group at the 2-position and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate typically involves the reaction of 2-aminopyridine with glyoxylic acid. The reaction is carried out under reflux conditions in an aqueous medium, leading to the formation of the imino derivative. The product is then isolated and purified through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form the corresponding oxo derivative.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-Oxopyridin-1(2H)-yl)acetic acid.

    Reduction: Formation of 2-(2-Aminopyridin-1(2H)-yl)acetic acid.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.

Wirkmechanismus

The mechanism of action of 2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can act as a ligand, coordinating with metal ions and affecting enzymatic activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of 2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate.

    2-(2-Oxopyridin-1(2H)-yl)acetic acid: An oxidation product of the compound.

    2-(2-Aminopyridin-1(2H)-yl)acetic acid: A reduction product of the compound.

Uniqueness

This compound is unique due to its specific imino group, which imparts distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C7H10N2O3

Molekulargewicht

170.17 g/mol

IUPAC-Name

2-(2-iminopyridin-1-yl)acetic acid;hydrate

InChI

InChI=1S/C7H8N2O2.H2O/c8-6-3-1-2-4-9(6)5-7(10)11;/h1-4,8H,5H2,(H,10,11);1H2

InChI-Schlüssel

WUKDNROZNQZGTP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=N)N(C=C1)CC(=O)O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.